

# Comparative efficacy of ferric polymaltose complex and iron sucrose in vivo

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the In Vivo Efficacy of Ferric Polymaltose Complex and Iron Sucrose

For researchers, scientists, and drug development professionals, the selection of an appropriate iron supplement for treating iron deficiency anemia (IDA) is a critical decision, balancing efficacy with patient safety and compliance. This guide provides an objective comparison of two commonly used iron preparations: ferric polymaltose complex (IPC) and iron sucrose (IS). The following sections detail their comparative efficacy through in vivo experimental data, outlining the methodologies employed in key studies.

## **Quantitative Efficacy Comparison**

The relative efficacy of ferric polymaltose complex and iron sucrose has been evaluated in various clinical settings. The data presented below summarizes key hematological outcomes from comparative studies.



| Study<br>Populati<br>on                            | Treatme<br>nt<br>Group                      | Route<br>of<br>Adminis<br>tration | Dosage             | Duratio<br>n            | Mean<br>Hemogl<br>obin<br>Increas<br>e               | Serum<br>Ferritin<br>Increas<br>e                                                             | Referen<br>ce |
|----------------------------------------------------|---------------------------------------------|-----------------------------------|--------------------|-------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------|---------------|
| Children<br>(6<br>months -<br>5 years)<br>with IDA | Iron<br>Sucrose                             | Intraveno<br>us                   | 5<br>mg/kg/da<br>y | 8 weeks                 | 2.25 g/dL                                            | Not<br>Reported                                                                               | [1]           |
| Iron Polymalt ose Complex                          | Oral                                        | 6<br>mg/kg/da<br>y                | 8 weeks            | 1.63 g/dL               | Not<br>Reported                                      | [1]                                                                                           |               |
| Pregnant<br>Women<br>with IDA                      | Iron<br>Sucrose                             | Intraveno<br>us                   | Not<br>specified   | 3-4<br>weeks            | Median:<br>21.8 g/L                                  | Not<br>Reported                                                                               | [2]           |
| Iron<br>Polymalt<br>ose                            | Intraveno<br>us                             | Not<br>specified                  | 3-4<br>weeks       | Median:<br>21.8 g/L     | Not<br>Reported                                      | [2]                                                                                           |               |
| Blood<br>Donors<br>with IDA                        | Ferric<br>Polymalt<br>ose<br>(chewabl<br>e) | Oral                              | 100 mg<br>daily    | 12 weeks                | 50% of<br>patients<br>reached<br>normal<br>Hb levels | No<br>significan<br>t<br>differenc<br>e<br>between<br>100mg<br>and<br>200mg<br>daily<br>doses | [3][4]        |
| Ferric<br>Polymalt<br>ose                          | Oral                                        | 100 mg<br>twice<br>daily          | 12 weeks           | 80% of patients reached | Significa<br>ntly lower<br>than                      | [3][4]                                                                                        |               |



(chewabl normal ferrous
e) Hb levels sulphate group

#### **Experimental Protocols**

Detailed methodologies are crucial for interpreting the presented data. The following outlines the experimental designs of the cited studies.

#### Study 1: Comparative Efficacy in Pediatric Patients[1]

- Study Design: A randomized controlled trial was conducted with 110 children aged 6 months to 5 years diagnosed with iron deficiency anemia.
- Group A (Iron Sucrose): Patients received intravenous iron sucrose at a dose of 5 mg/kg/day.
- Group B (Iron Polymaltose Complex): Patients received oral iron polymaltose complex at a dose of 6 mg/kg/day.
- Treatment Duration: The treatment period for both groups was eight weeks.
- Primary Outcome: The primary efficacy measure was the increase in hemoglobin levels from baseline, with efficacy defined as an increase of ≥2 g/dL.
- Data Analysis: Statistical analysis was performed using SPSS 23, with a p-value of ≤0.05 considered statistically significant.

#### Study 2: Systematic Review in Pregnant Women[2]

- Study Design: A systematic review of 47 studies (21 randomized controlled trials and 26 observational studies) investigating the use of various intravenous iron preparations, including iron sucrose and iron polymaltose, for antenatal iron-deficiency anemia.
- Inclusion Criteria: Eligible studies involved the administration of intravenous iron to pregnant women to manage IDA.
- Outcomes of Interest: The primary outcomes were the change in hematological parameters, specifically hemoglobin and ferritin levels.



 Data Synthesis: The review synthesized data on the median increase in hemoglobin at 3-4 weeks and by delivery.

## Study 3: Bioavailability in Iron-Deficient Blood Donors[3] [4]

- Study Design: A prospective, randomized study involving a consecutive series of healthy blood donors who had developed absolute iron deficiency anemia.
- Group 1 (Ferrous Sulphate): Patients received 60 mg of iron as ferrous sulphate twice a day (n=51).
- Group 2 (Ferric Polymaltose): Patients received 100 mg of iron as chewable ferric polymaltose daily (n=53).
- Group 3 (Ferric Polymaltose): Patients received 100 mg of iron as chewable ferric polymaltose twice a day (n=55).
- Primary Outcomes: The study monitored the proportion of patients who reached normal hemoglobin levels and the changes in serum ferritin levels over 12 weeks.

### **Visualizing Experimental Workflows**

To further clarify the experimental processes, the following diagrams illustrate the workflows of the key studies.





Click to download full resolution via product page

Pediatric IDA Treatment Workflow





Click to download full resolution via product page

Blood Donor IDA Study Workflow

#### **Discussion of Findings**

The available data suggests that both ferric polymaltose complex and iron sucrose are effective in treating iron deficiency anemia, though their efficacy can vary depending on the route of administration and the patient population.

In pediatric patients, intravenous iron sucrose demonstrated a greater mean increase in hemoglobin compared to oral ferric polymaltose complex.[1] However, the difference in the proportion of patients achieving the target hemoglobin increase was not statistically significant.



[1] This highlights the trade-off between the potentially higher efficacy of intravenous administration and the convenience and non-invasiveness of oral therapy.

In pregnant women, a systematic review found that both intravenous iron sucrose and intravenous iron polymaltose resulted in significant improvements in hematological parameters, with no single preparation appearing to be superior.[2]

The study on iron-deficient blood donors provided insights into the oral bioavailability of ferric polymaltose. A twice-daily regimen of ferric polymaltose was significantly more effective at normalizing hemoglobin levels than a once-daily regimen, achieving similar rates to ferrous sulphate.[3][4] However, ferrous sulphate was superior in replenishing iron stores, as indicated by serum ferritin levels.[3][4]

#### Conclusion

The choice between ferric polymaltose complex and iron sucrose for the in vivo treatment of iron deficiency anemia depends on several factors, including the desired speed of correction, the patient's age and clinical condition, and the preferred route of administration. Intravenous iron sucrose may offer a more rapid increase in hemoglobin, while oral ferric polymaltose provides a convenient and effective alternative, particularly when administered in divided doses. Further head-to-head clinical trials, especially in diverse patient populations and with varying administration routes, would be beneficial to further delineate the comparative efficacy of these two important iron preparations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Comparative bioavailability of ferric polymaltose and ferrous sulphate in iron-deficient blood donors | Semantic Scholar [semanticscholar.org]



- 4. Comparative bioavailability of ferric polymaltose and ferrous sulphate in iron-deficient blood donors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative efficacy of ferric polymaltose complex and iron sucrose in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496192#comparative-efficacy-of-ferric-polymaltose-complex-and-iron-sucrose-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com